高芦黄素钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Galloflavin Potassium is a novel compound known for its inhibitory effects on lactate dehydrogenase, an enzyme crucial for the glycolytic pathway in cells.

科学研究应用

Galloflavin Potassium has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying enzyme inhibition.

Biology: Employed in studies of cellular metabolism and glycolysis, particularly in cancer cells.

作用机制

- The primary targets of Galloflavin are both the LDH-A and LDH-B isoforms . LDH-A is predominantly expressed in cancer cells and plays a crucial role in aerobic glycolysis (the Warburg effect), while LDH-B is found in various tissues.

Target of Action

Mode of Action

Pharmacokinetics

生化分析

Biochemical Properties

Galloflavin Potassium interacts with lactate dehydrogenase (LDH), a key enzyme in the glycolytic pathway . It inhibits both human LDH isoforms by preferentially binding the free enzyme, without competing with the substrate or cofactor . The calculated Ki values for pyruvate were 5.46 μM (LDH-A) and 15.06 μM (LDH-B) .

Cellular Effects

Galloflavin Potassium has significant effects on various types of cells and cellular processes. It inhibits aerobic glycolysis in PLC/PRF/5 cells and triggers cell death via apoptosis . It also significantly attenuates the malignant behavior of SW480 cells in the inflammatory microenvironment and inhibits the migration and invasion capabilities of SW480 .

Molecular Mechanism

Galloflavin Potassium exerts its effects at the molecular level by binding to lactate dehydrogenase, thereby inhibiting its activity . This binding interaction disrupts the glycolytic pathway, leading to a decrease in cell viability . Molecular docking and pull-down assay revealed a targeted binding relationship between Galloflavin Potassium and NLRP3 .

Temporal Effects in Laboratory Settings

In laboratory settings, Galloflavin Potassium has been observed to block aerobic glycolysis at micromolar concentrations . Over time, this leads to a decrease in cell viability and an increase in cell death .

Dosage Effects in Animal Models

In animal models, the effects of Galloflavin Potassium vary with different dosages. At a maximum dose of 400 mg/kg, Galloflavin Potassium did not cause fatal effects

Metabolic Pathways

Galloflavin Potassium is involved in the glycolytic pathway, where it interacts with lactate dehydrogenase . By inhibiting this enzyme, Galloflavin Potassium disrupts the glycolytic pathway, leading to a decrease in cell viability .

Subcellular Localization

Given its role as an inhibitor of lactate dehydrogenase, it is likely that Galloflavin Potassium is localized in the cytoplasm where glycolysis occurs .

准备方法

Synthetic Routes and Reaction Conditions

Galloflavin Potassium can be synthesized from gallic acid through a series of chemical reactions. The process typically involves the reaction of gallic acid with potassium hydroxide at low temperatures to form the potassium salt of galloflavin . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of Galloflavin Potassium involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce large quantities of high-purity Galloflavin Potassium .

化学反应分析

Types of Reactions

Galloflavin Potassium primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions, particularly in the presence of strong nucleophiles .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require anhydrous conditions and inert atmospheres to prevent unwanted side reactions.

Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Galloflavin Potassium can yield various quinone derivatives, while reduction can produce hydroquinone derivatives .

相似化合物的比较

Similar Compounds

Oxamate: Another lactate dehydrogenase inhibitor, but less potent compared to Galloflavin Potassium.

Gossypol: A natural compound that inhibits lactate dehydrogenase but has broader biological effects and higher toxicity.

Uniqueness

Galloflavin Potassium is unique due to its high specificity and potency as a lactate dehydrogenase inhibitor. Unlike other inhibitors, it does not compete with the enzyme’s natural substrates, making it a more effective and selective inhibitor. Additionally, its relatively low toxicity and ability to induce apoptosis in cancer cells make it a promising candidate for further development as an anticancer agent .

属性

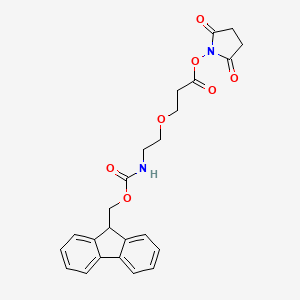

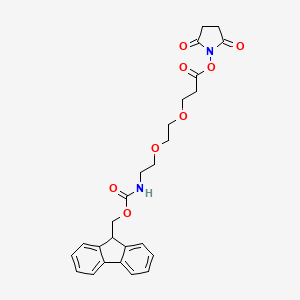

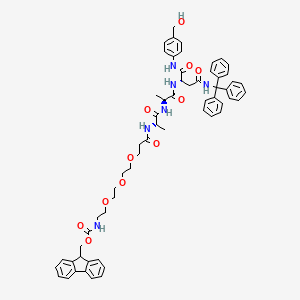

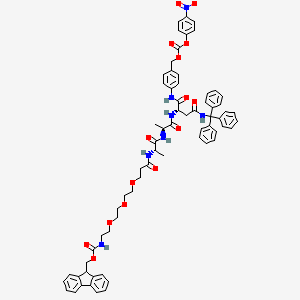

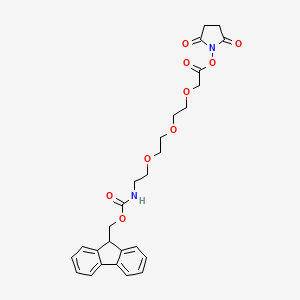

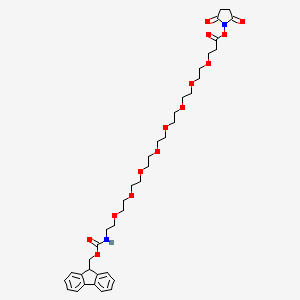

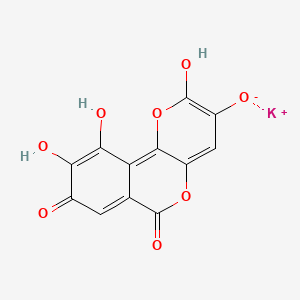

IUPAC Name |

potassium;2,9,10-trihydroxy-6,8-dioxopyrano[3,2-c]isochromen-3-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O8.K/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10;/h1-2,14-16,18H;/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTYKQDMPYEPEX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C3C(=CC(=C(O3)O)[O-])OC2=O)C(=C(C1=O)O)O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5KO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。